8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29FN6O2 and its molecular weight is 476.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A study focused on the antibacterial properties of diketopiperazine derivatives isolated from the endophytic fungus Purpureocillium lilacinum. This research highlights the potential of similar purine derivatives in combating bacterial infections, especially against Gram-positive bacteria like Bacillus megaterium DSM32 T (Bara et al., 2020).
Antimycobacterial Agents
Purine linked piperazine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This study underscores the potential of purine derivatives as potent inhibitors of the MurB enzyme, disrupting peptidoglycan biosynthesis and exhibiting antiproliferative effects against M. tuberculosis (Konduri et al., 2020).
Antidepressant and Anxiolytic Properties
Research on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has demonstrated potential antidepressant and anxiolytic effects. These compounds show promising activity in preclinical models, emphasizing the relevance of purine derivatives in developing new treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Neuroprotective Agents
A study on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives explored their potential as anxiolytic and antidepressant agents. This research indicates the versatility of purine frameworks in addressing neurological conditions, providing a foundation for further exploration of related compounds (Zagórska et al., 2009).
Luminescent Materials
Novel piperazine substituted naphthalimide compounds have been synthesized, showing characteristic fluorescence properties useful for pH probes and illustrating photo-induced electron transfer (PET) processes. This highlights another dimension of purine derivatives in material science, particularly in the development of luminescent materials for various applications (Gan et al., 2003).
Properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN6O2/c1-17-8-9-18(2)20(14-17)15-31-10-12-32(13-11-31)25-28-23-22(24(34)29-26(35)30(23)3)33(25)16-19-6-4-5-7-21(19)27/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWYBSPXYGWAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5F)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.